![molecular formula C8H6BrN3 B1589446 2-(4-Bromo-1H-imidazol-1-YL)pyridine CAS No. 556775-77-0](/img/structure/B1589446.png)
2-(4-Bromo-1H-imidazol-1-YL)pyridine
Overview
Description
2-(4-Bromo-1H-imidazol-1-yl)pyridine, also known as 4-bromo-1H-imidazol-1-ylpyridine, is an organic compound that has been studied for its various applications in scientific research. This compound is composed of a pyridine ring that is substituted with a bromo group at the 4-position and an imidazole group at the 1-position. It is a colorless solid that has a melting point of 139-140°C. This compound has been used in the synthesis of various other compounds and has been studied for its potential biochemical and physiological effects.
Scientific Research Applications
Corrosion Inhibition
2-(4-Bromo-1H-imidazol-1-YL)pyridine derivatives exhibit significant potential as corrosion inhibitors. Research on imidazo[4,5-b]pyridine derivatives has demonstrated their high effectiveness in inhibiting mild steel corrosion in acidic environments. The inhibitors work by forming a protective layer on the steel surface, significantly reducing corrosion rates. The efficacy of these inhibitors has been confirmed through various methods, including potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy, among others. This application is crucial for extending the lifespan of steel structures and components in corrosive environments (Saady et al., 2021).
Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold, closely related to this compound, is recognized for its broad range of applications in medicinal chemistry. It serves as a 'drug prejudice' scaffold due to its versatility in contributing to the development of compounds with anticancer, antimicrobial, antiviral, and other therapeutic activities. This scaffold is integral to the structure of various marketed pharmaceuticals and continues to be explored for structural modifications leading to novel therapeutic agents (Deep et al., 2016).
Synthetic Chemistry
In synthetic chemistry, the development of novel methods for preparing 2-aminopyridines, which are foundational for constructing the imidazo[1,2-a]pyridine structure, highlights the importance of this compound. These methods enable efficient synthesis pathways for creating a variety of bioactive compounds, demonstrating the scaffold's utility in drug discovery and development processes. The advancements in synthesis techniques not only improve yield and efficiency but also open up new avenues for the exploration of this compound's potential in various scientific and industrial applications (Lifshits et al., 2015).
Organometallic Chemistry
This compound and its derivatives also find significant applications in organometallic chemistry, where they serve as ligands in the formation of complex metal compounds. These compounds exhibit unique properties that are beneficial for catalysis, materials science, and the development of new synthetic methodologies. The structural diversity and stability of these ligand-metal complexes underpin their importance in advancing research and applications in organometallic chemistry (Tulloch et al., 2001).
properties
IUPAC Name |
2-(4-bromoimidazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-12(6-11-7)8-3-1-2-4-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHQVFWUCYJDJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(N=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466915 | |
Record name | 2-(4-BROMO-1H-IMIDAZOL-1-YL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
556775-77-0 | |
Record name | 2-(4-BROMO-1H-IMIDAZOL-1-YL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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